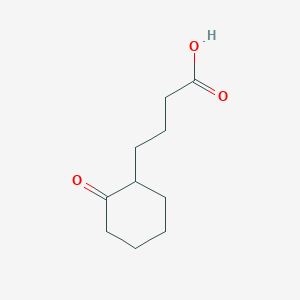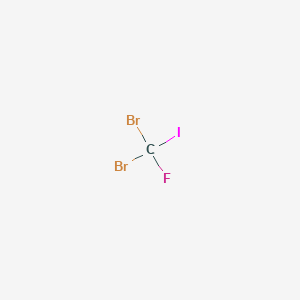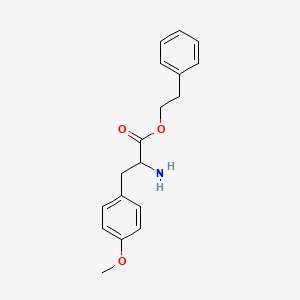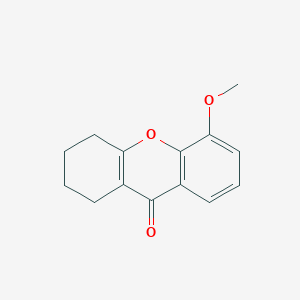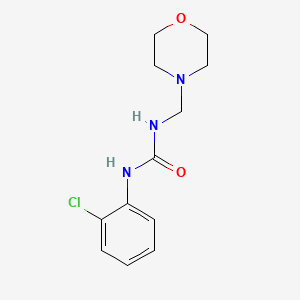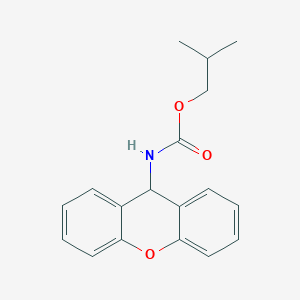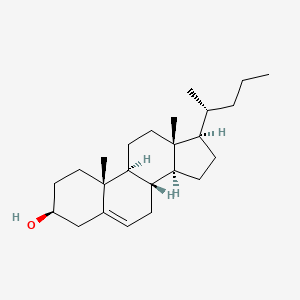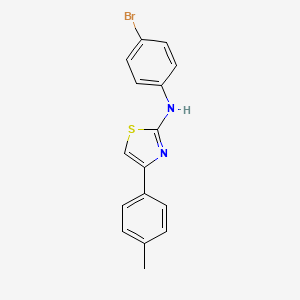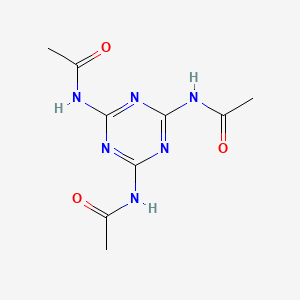
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is a chemical compound with the molecular formula C9H12N6O3 and a molecular weight of 252.23 g/mol It is known for its unique structure, which includes a triazine ring substituted with acetamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide typically involves the reaction of cyanuric chloride with acetamide under controlled conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by acetamido groups. The reaction is usually carried out in an organic solvent such as acetone, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
化学反応の分析
Types of Reactions
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
科学的研究の応用
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Known for its high-energy properties and potential use in explosives.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in organic synthesis.
Uniqueness
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5637-82-1 |
|---|---|
分子式 |
C9H12N6O3 |
分子量 |
252.23 g/mol |
IUPAC名 |
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C9H12N6O3/c1-4(16)10-7-13-8(11-5(2)17)15-9(14-7)12-6(3)18/h1-3H3,(H3,10,11,12,13,14,15,16,17,18) |
InChIキー |
ZZUIZULDVRLXNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=NC(=N1)NC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


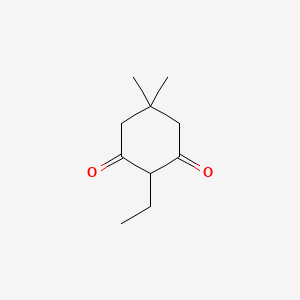
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)


